(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate
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Overview
Description
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate typically involves multi-step organic reactions. One common method involves the acetylation of 9,10-anthracenedione derivatives under controlled conditions. The reaction usually requires the presence of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives, which can be further utilized in different applications .
Scientific Research Applications
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,4aR,9aR)-5-(acetyloxy)-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate
- (1S,4aS,9aR)-5-(acetyloxy)-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate
Uniqueness
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
3451-19-2 |
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Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(5-acetyloxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H16O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-5,7-8,12,14,16H,6H2,1-2H3 |
InChI Key |
NPMJTXFWZBYDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Origin of Product |
United States |
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